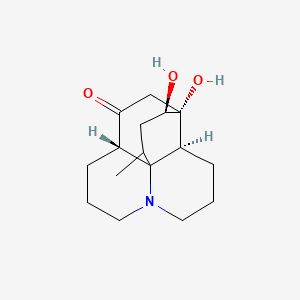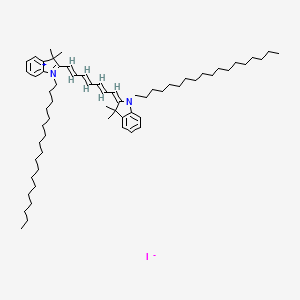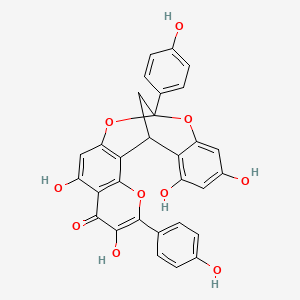
Ephedrannin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ephedrannin B is a natural product found in Daphniphyllum angustifolium and Ephedra sinica with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Pharmacological Properties of Ephedra Genus
Ephedra, a large genus within the Ephedraceae family, is notable for its distribution in arid and semi-arid regions globally and its use in traditional medicine across various cultures for treating conditions like asthma, cold, and flu. The genus has been a focal point of research due to its ephedrine-type alkaloids and other chemical constituents, such as phenolic and amino acid derivatives, which have supported the ethnomedical applications of Ephedra species. Recent studies have expanded to explore the endophytic fungal diversity within Ephedra and the potential pharmacological applications of the chemical compounds derived from these fungi. This comprehensive review underscores the promise of further phytochemical research on Ephedra species, particularly those from America and Mexico, to uncover new biologically active compounds (González-Juárez et al., 2020).
Historical Overview and Policy Analysis of Ephedrine
Ephedrine's journey through various regulatory frameworks over seventy years highlights its complex history of use and misuse. Despite its efficacy in treating numerous conditions, ephedrine's regulation has been inconsistent, leading to accessibility issues and contributing to adverse health outcomes. This historical review provides insights into the regulatory challenges faced by health authorities in controlling ephedrine and suggests that more stringent regulation could have mitigated the risks associated with its use while preserving its availability for therapeutic purposes (Palamar, 2011).
Cardiovascular Effects of Ephedra Alkaloids
The cardiovascular implications of Ephedra alkaloids, particularly in the context of dietary supplements for weight loss or athletic performance enhancement, are well-documented. The alpha- and beta-adrenergic agonists found in Ephedra extracts have significant effects on the heart and vasculature, raising concerns about their safety. Despite limited evidence of their effectiveness, the association of these compounds with adverse cardiovascular events, including stroke and myocardial infarction, underscores the need for greater regulatory oversight to protect public health (Andraws, Chawla, & Brown, 2005).
Ephedrine and Guaifenesin-Induced Nephrolithiasis
The review of ephedrine and guaifenesin-induced nephrolithiasis sheds light on the potential renal risks associated with the use of these compounds, particularly in cases of abuse. These substances account for a significant percentage of urinary stones related to pharmaceutical metabolites. The radiolucent nature of these calculi necessitates the use of advanced diagnostic techniques, such as CT scans, for identification. This study emphasizes the importance of clinician awareness regarding the potential for nephrolithiasis with ephedrine and guaifenesin use and highlights the need for careful monitoring and alternative therapeutic strategies to prevent recurrence (Bennett, Hoffman, & Monga, 2004).
Eigenschaften
Produktname |
Ephedrannin B |
|---|---|
Molekularformel |
C30H20O10 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
6,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |
InChI |
InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)28-27(37)26(36)25-20(35)11-22-24(29(25)38-28)18-12-30(40-22,14-3-7-16(32)8-4-14)39-21-10-17(33)9-19(34)23(18)21/h1-11,18,31-35,37H,12H2 |
InChI-Schlüssel |
PILGQGCHRRYASY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=C(C=C(C=C3OC1(OC4=C2C5=C(C(=C4)O)C(=O)C(=C(O5)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O)O |
Synonyme |
ephedrannin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



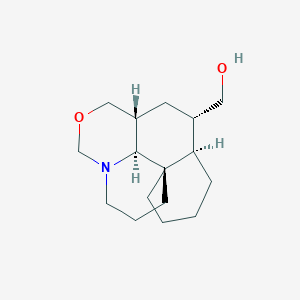
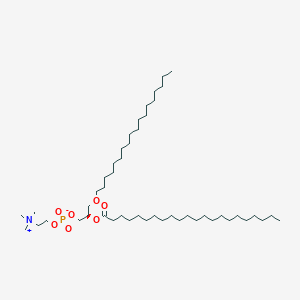
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
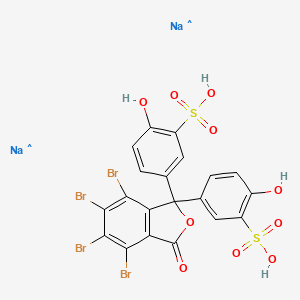
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
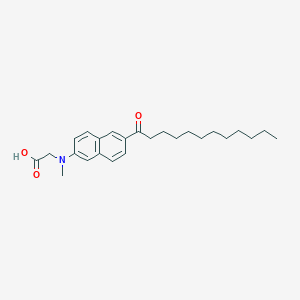
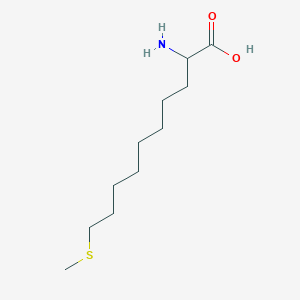
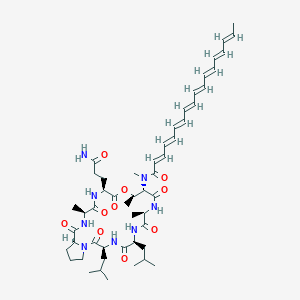
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
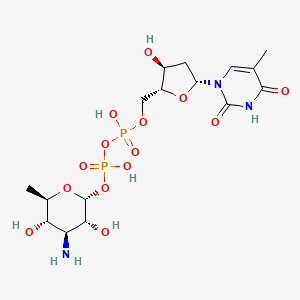
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
